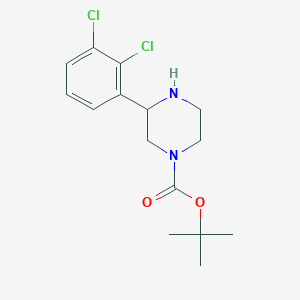

1-Boc-3-(2,3-dichlorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

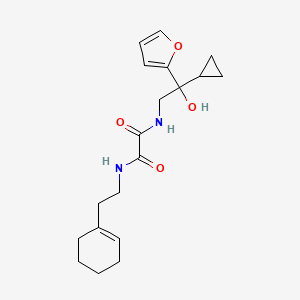

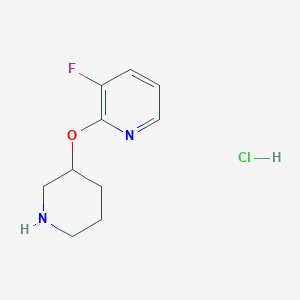

“1-Boc-3-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

The synthesis of “1-Boc-3-(2,3-dichlorophenyl)piperazine” involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Molecular Structure Analysis

The molecular structure of “1-Boc-3-(2,3-dichlorophenyl)piperazine” is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) substituted with two chlorine atoms .Chemical Reactions Analysis

The chemical reactions involving “1-Boc-3-(2,3-dichlorophenyl)piperazine” include its synthesis from 1,2-diamine derivatives and sulfonium salts . Other reactions include the deprotection of the resulting piperazines with PhSH and subsequent intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-3-(2,3-dichlorophenyl)piperazine” include its appearance as a brown oil . It has a density of 1.272g/cm³ at °C . Its melting point is 242 to 244 °C, and its boiling point is 365.1 °C at 760mmHg .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of functionalized piperazines, expanding the structural diversity of piperazine-containing drugs .

Synthesis of Piperazine-Containing Drugs

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This has led to the development of various synthetic methodologies used to prepare piperazine-containing drugs .

Kinase Inhibitors

Piperazine-containing compounds have been used in the synthesis of kinase inhibitors . These inhibitors are important in the treatment of various diseases, including cancer .

Receptor Modulators

Piperazine derivatives have been used as receptor modulators . These modulators can alter the activity of receptors, which can have therapeutic effects .

Preparation of Piperazine Derivatives

1-Boc-piperazine may be used in the preparation of series of (m -phenoxy)phenyl substituted piperazine derivatives .

Synthesis of α,β-Poly (2-oxazoline) Lipopolymers

1-Boc-piperazine can be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Synthesis of Indazole DNA Gyrase Inhibitors

1-Boc-piperazine can be used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors .

Wirkmechanismus

Target of Action

The primary targets of 1-Boc-3-(2,3-dichlorophenyl)piperazine are dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood and behavior.

Mode of Action

1-Boc-3-(2,3-dichlorophenyl)piperazine acts as a partial agonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately influence behavior.

Biochemical Pathways

Its close analogue, 3-chlorophenylpiperazine (mcpp), is known to act as a serotonin receptor agonist . Therefore, it’s possible that 1-Boc-3-(2,3-dichlorophenyl)piperazine may also influence serotoninergic pathways, leading to downstream effects on mood and behavior.

Result of Action

The molecular and cellular effects of 1-Boc-3-(2,3-dichlorophenyl)piperazine’s action are likely to be complex, given its activity at multiple receptor types. Its partial agonism at dopamine D2 and D3 receptors could modulate dopaminergic signaling, potentially influencing mood and behavior .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2,3-dichlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCGECXOICQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(2,3-dichlorophenyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)